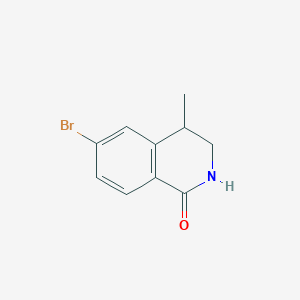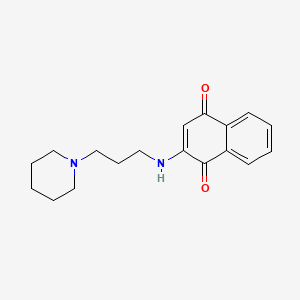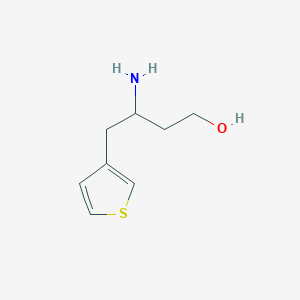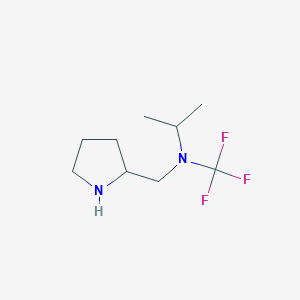
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a thiophene ring, a sulfonamide group, and an aminocyclohexyl moiety. Sulfonamides are widely recognized for their role as carbonic anhydrase inhibitors, which have applications in various therapeutic areas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of thiophene-2-sulfonyl chloride with 4-aminocyclohexylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale batch or continuous flow processes. These methods focus on optimizing yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes.
Medicine: Potential therapeutic agent for conditions such as glaucoma, epilepsy, and certain cancers.
Industry: Utilized in the development of agrochemicals and polymers
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts various physiological processes, making it useful in treating conditions like glaucoma and epilepsy .
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-dichlorothiophene-2-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
N-(4-aminocyclohexyl)thiophene-2-sulfonamide hydrochloride is unique due to its specific combination of a thiophene ring, sulfonamide group, and aminocyclohexyl moiety. This structure imparts distinct inhibitory properties on carbonic anhydrase enzymes, making it a valuable compound in therapeutic research .
Propiedades
Fórmula molecular |
C10H17ClN2O2S2 |
|---|---|
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
N-(4-aminocyclohexyl)thiophene-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10;/h1-2,7-9,12H,3-6,11H2;1H |
Clave InChI |
BXZIUPKGZASTHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)NS(=O)(=O)C2=CC=CS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)

![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)








